2,4-dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol
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Overview
Description
2,4-Dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol is a complex organic compound that features a phenol group substituted with two chlorine atoms and a 3,4-dihydro-1H-isoquinolin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of phenol to introduce the chlorine atoms at the 2 and 4 positions. This is followed by the alkylation of the chlorinated phenol with a suitable isoquinoline derivative under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The isoquinoline moiety can be reduced under hydrogenation conditions.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2,4-Dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenol: Lacks the isoquinoline moiety but shares the dichlorophenol structure.
6-(3,4-Dihydro-1H-isoquinolin-2-ylmethyl)phenol: Similar structure but without the chlorine atoms.
Uniqueness
2,4-Dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol is unique due to the combination of the dichlorophenol and isoquinoline moieties. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c17-14-7-13(16(20)15(18)8-14)10-19-6-5-11-3-1-2-4-12(11)9-19/h1-4,7-8,20H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNDNJSMBXTTCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(C(=CC(=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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